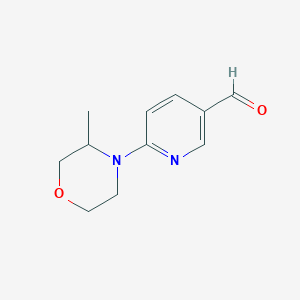
(2S,4S)-4-Methyloxane-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-Methyloxane-2-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by its oxane ring structure with a methyl group at the fourth position and an aldehyde group at the second position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methyloxane-2-carbaldehyde typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor compound using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts and ligands is crucial in these processes to achieve the desired enantiomeric purity.
化学反应分析
Types of Reactions
(2S,4S)-4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
Oxidation: (2S,4S)-4-Methyloxane-2-carboxylic acid.
Reduction: (2S,4S)-4-Methyloxane-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
(2S,4S)-4-Methyloxane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs with specific stereochemical requirements.
Industry: Employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2S,4S)-4-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets depending on its application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that lead to the final product.
相似化合物的比较
Similar Compounds
(2S,4S)-4-Hydroxyoxane-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
(2S,4S)-4-Methyloxane-2-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
(2S,4S)-4-Methyloxane-2-methanol: Reduced form with a primary alcohol group.
Uniqueness
(2S,4S)-4-Methyloxane-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, making it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical transformations while maintaining its chiral integrity sets it apart from other similar compounds.
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
(2S,4S)-4-methyloxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI 键 |
SMACBAXERQSHKA-BQBZGAKWSA-N |
手性 SMILES |
C[C@H]1CCO[C@@H](C1)C=O |
规范 SMILES |
CC1CCOC(C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)

![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)










![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)
